3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl
Overview
Description
Trifluoromethylpyridines (TFMP) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is a topic of ongoing research. For example, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction involves oxidative addition with formally electrophilic organic groups, and transmetalation with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, the molecular formula of 4-trifluoromethylbiphenyl is C13H9F3 .Scientific Research Applications
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Agrochemicals
Pharmaceuticals
Synthesis of Aminopyridines
- Polyimides derived from similar compounds are used for solar cell encapsulation with MOFs cluster light diffusers .
- These polyimides are highly transparent and mechanically robust, making them suitable for flexible solar cells .
- The solar cells supported by these polyimide substrates maintain 97% initial efficiency after 5000 bending cycles .
- Similar compounds can be used in the synthesis of 4-fluoroquinolones .
- This is achieved through the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .
- 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a compound similar to “3-Amino-2-fluoro-4’-(trifluoromethyl)biphenyl”, is used in the production of several crop-protection products .
- Of all the TFMP derivatives, it is in highest demand .
- It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Solar Cell Encapsulation
Synthesis of Fluoroquinolones
Production of Crop-Protection Products
- Similar compounds are used in the production of OLEDs .
- The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- The development of fluorinated organic chemicals is becoming an increasingly important research topic .
- More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- These compounds are an important subgroup of fluorinated compounds .
- Many recent advances in the functional materials fields have been made possible by the development of organic compounds containing fluorine .
- The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- The demand for TFMP derivatives has been increasing steadily in the last 30 years .
- TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depending largely on the identity of the desired target compound .
- To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .
- The researchers published a detailed literature review on the synthesis of TFMP intermediates .
- The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Organic Light Emitting Diodes (OLEDs)
Fluorinated Pesticides
Functional Materials
Manufacturing of Trifluoromethylpyridines (TFMPs)
Development of Unique Biological Properties
Protection of Human Populations
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-3-[4-(trifluoromethyl)phenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJKMLWISCSHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.